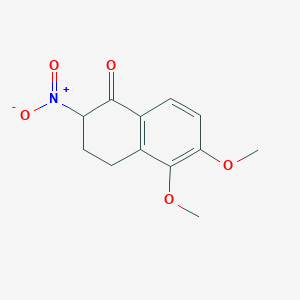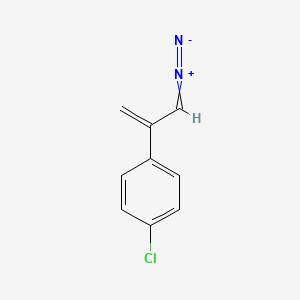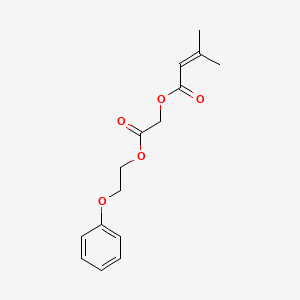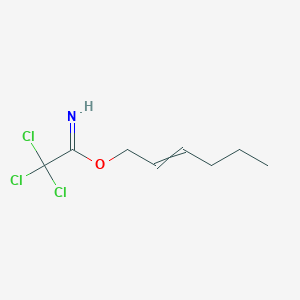![molecular formula C21H20O2 B14616476 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one CAS No. 57083-26-8](/img/structure/B14616476.png)
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C22H22O3 It is a derivative of cyclohexanone, featuring benzylidene and methoxyphenylmethylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with benzaldehyde and 4-methoxybenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzylidene alcohols or alkanes.
Substitution: Formation of nitro or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions, such as chromium.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexanone
Uniqueness
2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
57083-26-8 |
|---|---|
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C21H20O2/c1-23-20-12-10-17(11-13-20)15-19-9-5-8-18(21(19)22)14-16-6-3-2-4-7-16/h2-4,6-7,10-15H,5,8-9H2,1H3 |
InChI-Schlüssel |
DWFZPYSRVLGZAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CC=C3)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)


![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)


![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)


